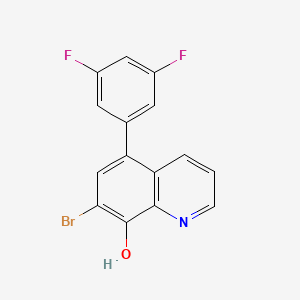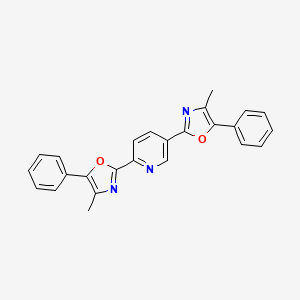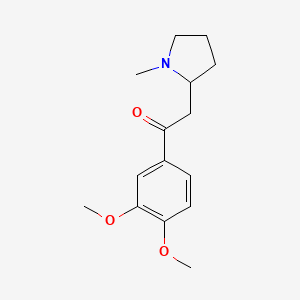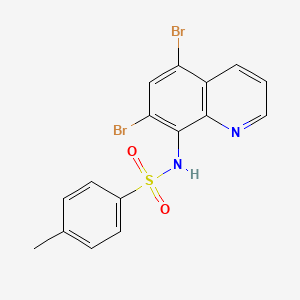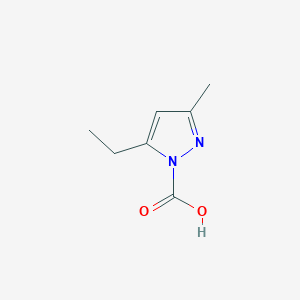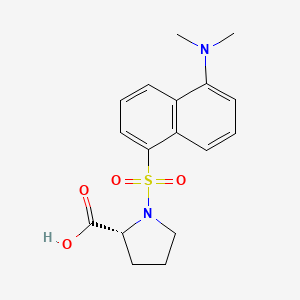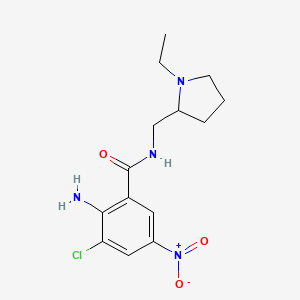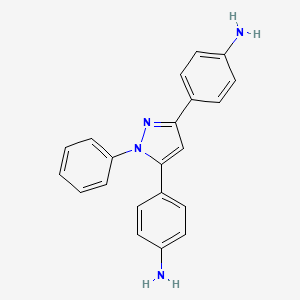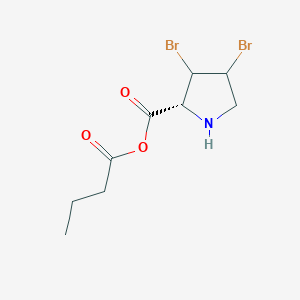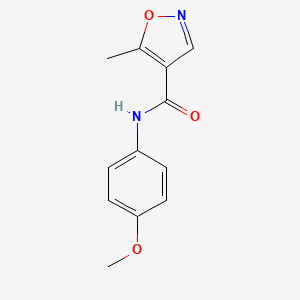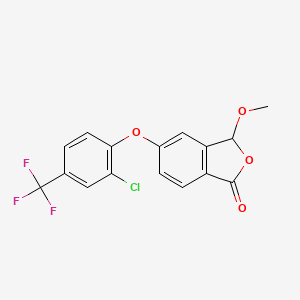
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenoxy group, and a methoxy group attached to an isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- typically involves multiple steps, starting with the preparation of the isobenzofuranone core. One common method involves the condensation of phthalic anhydride with an appropriate phenol derivative under acidic conditions to form the isobenzofuranone structure. The introduction of the 2-chloro-4-(trifluoromethyl)phenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The methoxy group is usually introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which imparts unique chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties, due to the presence of the trifluoromethyl group.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical structure can enhance material properties.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The chloro-substituted phenoxy group may facilitate binding to specific protein targets, while the methoxy group can influence the compound’s overall polarity and solubility.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Shares the trifluoromethyl and chloro-substituted phenoxy groups but differs in the core structure.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Contains similar substituents but has a nitro group instead of a methoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Features the trifluoromethyl and chloro groups on a pyridine ring instead of an isobenzofuranone core.
Uniqueness
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isobenzofuranone core provides a versatile platform for further chemical modifications.
Propiedades
Número CAS |
99199-11-8 |
|---|---|
Fórmula molecular |
C16H10ClF3O4 |
Peso molecular |
358.69 g/mol |
Nombre IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H10ClF3O4/c1-22-15-11-7-9(3-4-10(11)14(21)24-15)23-13-5-2-8(6-12(13)17)16(18,19)20/h2-7,15H,1H3 |
Clave InChI |
MKMPBFBXWBSUOR-UHFFFAOYSA-N |
SMILES canónico |
COC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
